molecular formula C11H12N2O B563033 1-(3-Methylquinoxalin-2-YL)ethanol CAS No. 104217-24-5

1-(3-Methylquinoxalin-2-YL)ethanol

Cat. No. B563033
M. Wt: 188.23
InChI Key: AOGWWPQTCFVNAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(3-Methylquinoxalin-2-YL)ethanol” involves alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate . This process affords a mixture of O-alkylated and N-alkylated 3-methylquinoxaline .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylquinoxalin-2-YL)ethanol” is represented by the linear formula C11H10N2O . The InChI code for this compound is 1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

The physical form of “1-(3-Methylquinoxalin-2-YL)ethanol” is solid . Its molecular weight is 186.21 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Experimental and Theoretical Investigations

Research on quinoxaline derivatives, including compounds structurally similar to 1-(3-Methylquinoxalin-2-YL)ethanol, demonstrates their significant biological activity, facilitating advancements in both chemical and pharmaceutical sciences. For instance, the study of 1-ethyl-3-methylquinoxaline-2-thione through experimental methods like X-ray diffraction and UV-Visible absorption spectroscopy, coupled with theoretical DFT calculations, elucidates the compound's stable conformation and solvation effects. This research underlines the potential of quinoxaline derivatives in biomedical applications by providing insights into their molecular interactions and charge transfer mechanisms (Benallal et al., 2020).

Organic Synthesis and Reaction Mechanisms

Quinoxaline derivatives are explored for their versatility in organic synthesis. An efficient method developed for the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol showcases the reactive adaptability of quinoxaline compounds under oxidative conditions. This method, through a cascade of bromination and aldol condensation, offers a pathway to synthesize complex molecular structures, underscoring the role of quinoxaline derivatives in facilitating organic transformations (Chauhan et al., 2017).

Supercritical Fluids in Pharmaceutical Synthesis

The use of supercritical ethanol as a solvent for synthesizing pharmaceutical intermediates like 2-methyl-4-hydroxyquinoline demonstrates the potential for green chemistry applications. This approach highlights the efficiency of using ethanol in high-temperature conditions to achieve rapid synthesis while minimizing the environmental impact of pharmaceutical production processes (Takebayashi et al., 2016).

Biocatalysis for Chiral Alcohol Production

The asymmetric bioreduction of quinoxaline ketones to enantiomerically pure alcohols using biocatalysts like Daucus carota highlights an eco-friendly approach to synthesizing chiral alcohols. This methodology not only provides a sustainable pathway to obtain optically pure compounds but also showcases the pharmaceutical relevance of quinoxaline derivatives in producing drug molecules with specific chiral configurations (Meshram et al., 2019).

Applications in Sensor Technology

Quinoxaline derivatives are employed in the development of selective chemosensors, exemplified by the synthesis of a novel compound for Eu3+ detection. This research demonstrates the utility of quinoxaline-based compounds in environmental and medical applications, where their unique electronic properties facilitate the detection of metal ions with high specificity and efficiency (Qiu, 2012).

Safety And Hazards

The safety data sheet for “1-(3-Methylquinoxalin-2-YL)ethanol” suggests that it should be handled with care to avoid dust formation and contact with skin and eyes . In case of accidental release, it is advised to ensure adequate ventilation, use personal protective equipment, and avoid letting the chemical enter drains .

Future Directions

Quinoxalin-2(1H)-ones, including “1-(3-Methylquinoxalin-2-YL)ethanol”, have attracted great interest due to their wide applications in pharmaceutical and materials fields . Future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .

properties

IUPAC Name

1-(3-methylquinoxalin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGWWPQTCFVNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679191
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylquinoxalin-2-YL)ethanol

CAS RN

104217-24-5
Record name α,3-Dimethyl-2-quinoxalinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104217-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylquinoxalin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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